molecular formula C30H21P B1296259 Tri-1-naphthylphosphine CAS No. 3411-48-1

Tri-1-naphthylphosphine

Cat. No.: B1296259
CAS No.: 3411-48-1
M. Wt: 412.5 g/mol
InChI Key: DMEUUKUNSVFYAA-UHFFFAOYSA-N
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Description

Tri-1-naphthylphosphine is a chemical compound with the molecular formula C30H21P . It is also known by other names such as Tris(1-naphthyl)phosphine and trinaphthalen-1-ylphosphane .


Synthesis Analysis

This compound can be synthesized through exhaustive P–H arylation of PH3 with 1-chloronaphthalene in a superbasic t-BuOK/DMSO system at 70 °C .


Molecular Structure Analysis

The molecular structure of this compound was determined using methods of dipole moments, IR spectroscopy, and DFT quantum-chemical calculations . In solution, this compound prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus .


Chemical Reactions Analysis

This compound has been used as a ligand in various reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 412.5 g/mol . It has a computed XLogP3-AA value of 8.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Catalytic Applications

Tri-1-naphthylphosphine serves as an effective ligand in palladium-catalyzed cross-coupling reactions . A notable study by Goossen (2004) demonstrates its utility in the cross-coupling of arylboronic acids with methyl iodide at room temperature, highlighting a practical method for introducing methyl groups into functionalized arenes under mild conditions (Goossen, 2004). Another application involves selective hydroformylation of 1-hexene to branched aldehydes , where this compound enhances the selectivity for branched aldehydes, indicating its potential in fine chemical synthesis (Dabbawala, Jasra, & Bajaj, 2011).

Luminescence and Electroluminescence

In luminescence research, a chelate phosphine oxide ligand related to this compound exhibited remarkable thermal performance and stability in electroluminescent devices. The study by Xu et al. (2008) on a europium(III) complex shows potential applications in high-performance electroluminescent devices due to its low turn-on voltage and excellent spectral stability (Xu, Yin, Wang, & Huang, 2008).

Synthesis and Material Science

The synthesis of novel compounds and materials also benefits from this compound. For example, a study on the synthesis of palladium and copper complexes for decarboxylative cross-coupling reactions showcases its role in facilitating the synthesis of aryl- and heteroarylalkenes, expanding the toolkit for organic synthesis (Tang & Goossen, 2014).

Conformational and Structural Analysis

Research on the polarity and conformational analysis of this compound and its derivatives provides insights into their structural properties and reactivity. Kuznetsova et al. (2021) detailed the conformational preferences of this compound, highlighting its versatility and potential applications in designing new molecular architectures (Kuznetsova, Chachkov, Belogorlova, Kuimov, Malysheva, & Vereshchagina, 2021).

Safety and Hazards

Tri-1-naphthylphosphine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for Tri-1-naphthylphosphine are not mentioned in the retrieved sources, its use as a ligand in various reactions suggests potential for further exploration in the field of organic synthesis .

Mechanism of Action

Target of Action

Tri(1-naphthyl)phosphine, also known as Tri(naphthalen-1-yl)phosphine or Tri-1-naphthylphosphine, primarily targets the catalytic processes in chemical reactions . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

Tri(1-naphthyl)phosphine interacts with its targets by acting as a catalyst in various chemical reactions . It shows a higher catalytic activity compared to other phosphine complexes . Its mode of action is primarily through its role as a ligand in these reactions .

Biochemical Pathways

Tri(1-naphthyl)phosphine affects several biochemical pathways. It is involved in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that as a catalyst, it facilitates chemical reactions without being consumed, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of Tri(1-naphthyl)phosphine’s action are primarily seen in its ability to facilitate various chemical reactions. For instance, it has been used in the synthesis of aryl acetylenes by Sonogashira coupling of aryl iodides with terminal alkynes .

Action Environment

The action, efficacy, and stability of Tri(1-naphthyl)phosphine can be influenced by environmental factors. Spillage is unlikely to penetrate soil, suggesting that it remains relatively stable in the environment .

Properties

IUPAC Name

trinaphthalen-1-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEUUKUNSVFYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297265
Record name Tri-1-naphthylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3411-48-1
Record name 3411-48-1
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Record name Tri-1-naphthylphosphine
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Record name Tri-1-naphthylphosphine
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